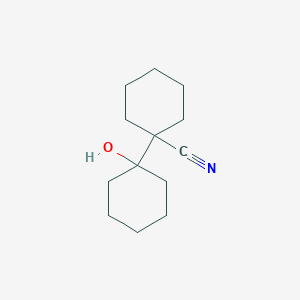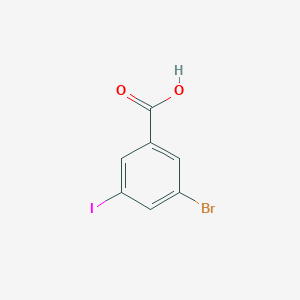![molecular formula C14H12O5 B108603 5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione CAS No. 17276-27-6](/img/structure/B108603.png)
5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione, also known as coumarin derivative, is a natural product found in various plants and has been used in traditional medicine for centuries. It has been identified to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Applications De Recherche Scientifique
Anticancer Agent Synthesis and Evaluation
Research has shown that derivatives of pyrano[2,3-f]chromene-4,8-dione, closely related to 5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione, have potential as anticancer agents. A study by Li Hongshuang et al. (2017) synthesized a series of these derivatives, finding that certain compounds exhibited significant anticancer activities against various human cancer cell lines. This research suggests the potential of 5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione derivatives in cancer treatment.
Synthesis of Highly Substituted Fused Chromenones
In the field of organic chemistry, derivatives of 5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione have been utilized in the synthesis of complex chromenone structures. A study by Sreenivas K. Avula et al. (2014) describes an efficient synthesis method for creating such structures. These synthesized compounds have potential applications in various fields, including material science and pharmaceuticals.
Photochromic Materials and Biologically Active Natural Products
The study by Manish Rawat et al. (2006) discusses the use of chromene chromium carbene complexes, related to 5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione, in the synthesis of photochromic materials and biologically active natural products. These compounds have shown promise in creating materials that change color in response to light, as well as in the development of new drugs.
Synthesis of Novel Pyrano[3,2-c]quinolin-2,5(6H)-dione Derivatives
Another study by H. Sheibani et al. (2006) explores the synthesis of novel pyrano[3,2-c]quinolin-2,5(6H)-dione and 2H,5H-pyrano[3,2-c]chromene-2,5-dione derivatives starting from compounds related to 5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione. These compounds could have significant implications in pharmaceutical research and development.
Propriétés
Numéro CAS |
17276-27-6 |
|---|---|
Nom du produit |
5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione |
Formule moléculaire |
C14H12O5 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione |
InChI |
InChI=1S/C14H12O5/c1-14(2)6-8(15)12-10(19-14)5-9-7(13(12)17)3-4-11(16)18-9/h3-5,17H,6H2,1-2H3 |
Clé InChI |
XFSINVCSJTYZGH-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(O1)C=C3C(=C2O)C=CC(=O)O3)C |
SMILES canonique |
CC1(CC(=O)C2=C(O1)C=C3C(=C2O)C=CC(=O)O3)C |
Autres numéros CAS |
17276-27-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















